molecular formula C9H12N4 B6642119 N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine

N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine

Cat. No. B6642119
M. Wt: 176.22 g/mol
InChI Key: NOQCHKCVWHVULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action and a range of biochemical and physiological effects that make it an interesting subject for further investigation. In

Scientific Research Applications

N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine has been studied for its potential applications in a range of scientific research fields, including neuroscience, cancer research, and drug discovery. This compound has been found to have a unique mechanism of action that makes it an interesting subject for further investigation. In particular, it has been shown to modulate the activity of certain ion channels and receptors in the brain, which could have implications for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine involves its interaction with specific ion channels and receptors in the brain. This compound has been found to modulate the activity of these proteins, leading to changes in neuronal excitability and neurotransmitter release. The exact mechanism by which this compound interacts with these targets is still under investigation, but it is thought to involve both direct and indirect effects.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects that make it an interesting subject for further investigation. In particular, it has been found to modulate the activity of ion channels and receptors in the brain, leading to changes in neuronal excitability and neurotransmitter release. This compound has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations to using N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine in lab experiments. One advantage is that this compound has a unique mechanism of action that makes it an interesting subject for further investigation. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, there are also limitations to using this compound, including its potential toxicity and the need for further investigation into its safety and efficacy.

Future Directions

There are many future directions for research on N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine. One area of interest is its potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease. Another area of interest is its potential as a cancer therapy, either alone or in combination with other drugs. Further investigation into the mechanism of action and safety of this compound is also needed to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine involves a series of steps that have been optimized for high yield and purity. The starting materials are commercially available and the reaction conditions are relatively mild, making this synthesis method accessible to many researchers. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

properties

IUPAC Name

N-ethyl-1-methylpyrazolo[3,4-b]pyridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4/c1-3-10-8-4-5-11-9-7(8)6-12-13(9)2/h4-6H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQCHKCVWHVULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C=NN(C2=NC=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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